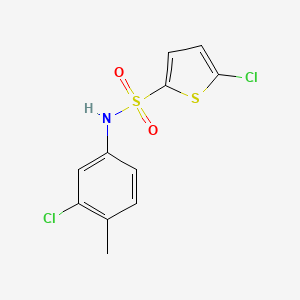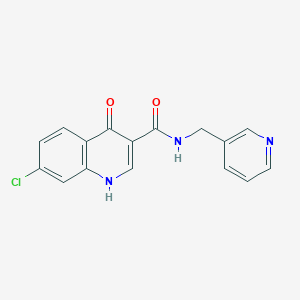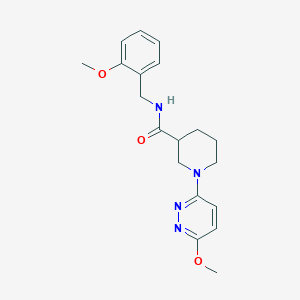
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine (in this case, 3-chloro-4-methylphenylamine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反応の分析
Types of Reactions
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(4-chloro-2-methylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(3-chloro-4-ethylphenyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This specific arrangement can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
特性
分子式 |
C11H9Cl2NO2S2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
InChIキー |
ULDVWSPTXSTRQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10978033.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10978036.png)

![2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10978043.png)
![1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10978044.png)

![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B10978054.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B10978056.png)
![1-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B10978059.png)
![3-(2-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B10978082.png)

![N-(2-methylbutan-2-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978099.png)